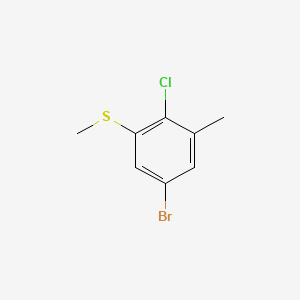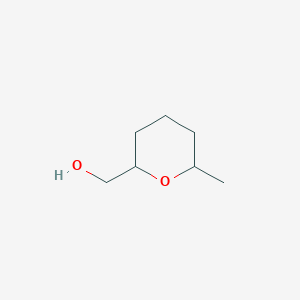
(2H3)methylhydrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2H3)methylhydrazine dihydrochloride is a chemical compound with the molecular formula CH7ClN2 and a molecular weight of 82.53 g/mol . It is a deuterated form of methylhydrazine, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (2H3)methylhydrazine dihydrochloride typically involves the methylation of hydrazine. One common method includes the reaction of hydrazine monohydrochloride with methanol in the presence of a catalyst. The reaction mixture is heated to facilitate the methylation process, resulting in the formation of methylhydrazinium hydrochloride .
Industrial Production Methods: Industrial production of methylhydrazine often employs the Raschig process, which involves the reaction of sodium hypochlorite with ammonia to produce chloramine. This chloramine then reacts with monomethylamine to yield monomethylhydrazine . The process is known for its good reaction selectivity, low reaction pressure, and environmental friendliness.
化学反応の分析
Types of Reactions: (2H3)methylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while substitution reactions can produce various substituted hydrazines .
科学的研究の応用
(2H3)methylhydrazine dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic tool.
Industry: Utilized in the production of pesticides, water treatment chemicals, and other industrial applications
作用機序
The mechanism of action of (2H3)methylhydrazine dihydrochloride involves its interaction with molecular targets and pathways within biological systems. It can act as an enzyme inhibitor, affecting various metabolic processes. The specific pathways and targets depend on the context of its use, such as in enzyme studies or pharmaceutical research .
類似化合物との比較
- Monomethylhydrazine
- Dimethylhydrazine (both symmetrical and unsymmetrical)
- Trimethylhydrazine
- Tetramethylhydrazine
Uniqueness: (2H3)methylhydrazine dihydrochloride is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and kinetic isotope effects. This makes it particularly valuable in research settings where isotopic labeling is required .
特性
分子式 |
CH8Cl2N2 |
|---|---|
分子量 |
122.01 g/mol |
IUPAC名 |
trideuteriomethylhydrazine;dihydrochloride |
InChI |
InChI=1S/CH6N2.2ClH/c1-3-2;;/h3H,2H2,1H3;2*1H/i1D3;; |
InChIキー |
HTAWQGONZIWLRC-GXXYEPOPSA-N |
異性体SMILES |
[2H]C([2H])([2H])NN.Cl.Cl |
正規SMILES |
CNN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine](/img/structure/B13512681.png)



![2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13512697.png)

![6-Bromo-2-thiaspiro[3.3]heptane](/img/structure/B13512731.png)




